Benzene, 1-(1,2-diphenylethyl)-4-methyl-
Description
The compound “Benzene, 1-(1,2-diphenylethyl)-4-methyl-” features a benzene ring substituted with a methyl group at the para position (C4) and a 1,2-diphenylethyl moiety at the ortho position (C1). This structure combines aromaticity with steric bulk due to the diphenylethyl group, influencing its physicochemical properties and reactivity. For example, piperazine derivatives with similar diphenylethyl substituents exhibit applications in pharmaceuticals, such as the antihistamine bamipine (C19H24N2) .
Properties
CAS No. |
67879-22-5 |
|---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-(1,2-diphenylethyl)-4-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-12-14-20(15-13-17)21(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2-15,21H,16H2,1H3 |
InChI Key |
PQGQBKVVEREGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,2-diphenylethyl)-4-methyl- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,2-diphenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1,2-diphenylethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzophenone derivatives, while reduction may produce diphenylethane derivatives.
Scientific Research Applications
Benzene, 1-(1,2-diphenylethyl)-4-methyl- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1-(1,2-diphenylethyl)-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its molecular interactions and pathways are essential to understand its full range of activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Benzene, 1-(1,2-diphenyl-1-butenyl)-4-methoxy-, (E) (CAS 6462-19-7)
- Structure : A benzene ring with a 4-methoxy group and an (E)-1,2-diphenyl-1-butenyl substituent.
- Key Differences :
- The presence of a methoxy group (electron-donating) instead of a methyl group alters electronic density and reactivity.
- The 1-butenyl chain introduces a double bond, enhancing conjugation but reducing steric hindrance compared to the ethane backbone in the target compound.
- Applications : Used in synthetic organic chemistry, with 34 documented synthetic routes .
Benzene, 1,1'-(1Z)-1,2-ethenediylbis[4-methyl] (CAS 2510-76-1)
- Structure : A stilbene derivative with two para-methyl-substituted benzene rings linked by a cis-ethylene bridge.
- Key Differences :
1-(1,2-Diphenylethyl)-4-methylpiperazine (CAS 86360-39-6)
- Structure : A piperazine ring substituted with a diphenylethyl group and a methyl group.
- Key Differences :
Functional Group Variations
Halogenated Derivatives
- Example : Benzene, 1-(1,2-dibromoethyl)-4-methyl- (CAS 33458-08-1)
- Structure : Features a dibromoethyl group instead of diphenylethyl.
- Key Differences :
- Higher toxicity and reactivity in substitution reactions compared to the non-halogenated target compound .
Methoxy-Substituted Derivatives
- Example : Benzene, 1-ethyl-4-methoxy-2-methyl (CAS 61000-06-4)
- Structure : Ethyl and methoxy groups at adjacent positions.
- Key Differences :
- Methoxy groups increase solubility in polar solvents but reduce thermal stability due to weaker C-O bonds.
- Calculated XLogP3: 2.8 (indicative of moderate hydrophobicity) .
Physicochemical Properties Comparison
Reactivity and Stability
- Target Compound :
- Steric hindrance from the diphenylethyl group may slow electrophilic aromatic substitution (EAS) at the benzene ring.
- Methyl groups activate the ring toward EAS, favoring para/ortho substitution if steric effects permit.
- Fluorinated Analogues :
- Compounds like Benzene, 1-methyl-4-(1,1,2,2,2-pentafluoroethyl) (C9H7F5) exhibit strong electron-withdrawing effects, directing EAS to meta positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
